molecular formula C7H9NO2 B13163115 3-Amino-1-(furan-2-yl)propan-1-one

3-Amino-1-(furan-2-yl)propan-1-one

Katalognummer: B13163115
Molekulargewicht: 139.15 g/mol
InChI-Schlüssel: PNZQRUGPAVHCNQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-1-(furan-2-yl)propan-1-one is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(furan-2-yl)propan-1-one can be achieved through several methods. One common approach involves the reaction of furan-2-carbaldehyde with nitromethane to form 2-nitro-1-(furan-2-yl)ethanol, which is then reduced to 2-amino-1-(furan-2-yl)ethanol. This intermediate can be further reacted with acetic anhydride to yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of biocatalysts, such as whole-cell biocatalysts, has been explored for the asymmetric reduction of related compounds, providing an environmentally friendly and efficient method for production .

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-1-(furan-2-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it to alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted furans, alcohols, and amines, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

3-Amino-1-(furan-2-yl)propan-1-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Amino-1-(furan-2-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. Its biological activity is attributed to its ability to interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Amino-1-(furan-2-yl)propan-1-ol: This compound is structurally similar but contains a hydroxyl group instead of a carbonyl group.

    2-Amino-1-(furan-2-yl)ethanol: Another related compound with a shorter carbon chain.

    Furan-2-carbaldehyde: A precursor in the synthesis of 3-Amino-1-(furan-2-yl)propan-1-one.

Uniqueness

This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its furan ring provides aromatic stability, while the amino and carbonyl groups offer reactive sites for further functionalization .

Eigenschaften

Molekularformel

C7H9NO2

Molekulargewicht

139.15 g/mol

IUPAC-Name

3-amino-1-(furan-2-yl)propan-1-one

InChI

InChI=1S/C7H9NO2/c8-4-3-6(9)7-2-1-5-10-7/h1-2,5H,3-4,8H2

InChI-Schlüssel

PNZQRUGPAVHCNQ-UHFFFAOYSA-N

Kanonische SMILES

C1=COC(=C1)C(=O)CCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.